![molecular formula C8H15NO2 B1366302 Methyl 2-(piperidin-2-yl)acetate CAS No. 23692-08-2](/img/structure/B1366302.png)
Methyl 2-(piperidin-2-yl)acetate
Overview
Description
Methyl 2-(piperidin-2-yl)acetate is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(piperidin-2-yl)acetate typically involves the esterification of 2-(piperidin-2-yl)acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(piperidin-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: 2-(piperidin-2-yl)acetic acid
Reduction: 2-(piperidin-2-yl)ethanol
Substitution: Various substituted esters and amides
Scientific Research Applications
Chemistry
- Building Block : Methyl 2-(piperidin-2-yl)acetate is utilized as a building block in the synthesis of complex organic molecules. Its reactivity allows for the formation of various derivatives that can be further modified for specific applications.
- Synthetic Reactions : The compound participates in oxidation and reduction reactions, yielding products such as carboxylic acids and alcohols, respectively.
Biology
- Enzyme Mechanisms : It is employed in studies investigating enzyme mechanisms and protein-ligand interactions, contributing to a deeper understanding of biochemical processes.
- Neuropharmacology : Research indicates that this compound enhances dopaminergic activity, suggesting potential applications in treating neurodegenerative disorders like Parkinson's disease and Alzheimer's disease. It increases neurotransmitter levels, particularly dopamine and norepinephrine, which are critical for cognitive function .
Medicine
- Therapeutic Effects : this compound has been investigated for its anticancer and antiviral activities. In vitro studies have shown cytotoxic effects against various human tumor cell lines, indicating its potential as an anticancer agent.
- Cholinesterase Inhibition : Preliminary findings suggest that derivatives may exhibit anticholinesterase activity, beneficial for treating Alzheimer's disease by preventing acetylcholine breakdown.
Industry
- Pharmaceutical Production : The compound is used in the synthesis of pharmaceuticals and agrochemicals, highlighting its industrial relevance.
Case Studies
Study Focus | Findings |
---|---|
Neuropharmacological Studies | Improved cognitive function in animal models of Alzheimer's disease through enhanced neurotransmitter levels. |
Anticancer Activity | Significant cytotoxic effects against human tumor cell lines, suggesting potential use in cancer therapy. |
Cholinesterase Activity | Evidence of anticholinesterase activity supporting therapeutic applications in neurodegenerative diseases. |
Mechanism of Action
The mechanism of action of Methyl 2-(piperidin-2-yl)acetate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and the structure of the derivatives formed from this compound.
Comparison with Similar Compounds
Similar Compounds
Methylphenidate: A well-known stimulant used in the treatment of attention deficit hyperactivity disorder (ADHD).
Ethylphenidate: A derivative of methylphenidate with similar pharmacological properties.
Phacetoperane: Another piperidine derivative with stimulant effects.
Uniqueness
Methyl 2-(piperidin-2-yl)acetate is unique due to its specific ester functional group, which allows for diverse chemical modifications. This versatility makes it a valuable intermediate in organic synthesis and drug development.
Biological Activity
Methyl 2-(piperidin-2-yl)acetate, a piperidine derivative, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique piperidine structure, which contributes to its reactivity and biological properties. The compound exists primarily in its hydrochloride salt form, enhancing its solubility for various applications in research and industry. Its chemical structure can be represented as follows:
This structure allows for interactions with neurotransmitter systems, particularly dopamine and norepinephrine pathways, which are crucial for cognitive functions and mood regulation.
Research indicates that this compound primarily acts by modulating neurotransmitter levels in the brain. Specifically, it enhances the levels of dopamine and norepinephrine, neurotransmitters associated with focus , motivation , and reward processing . This mechanism underpins its investigation in neuropharmacological studies aimed at addressing symptoms related to neurodegenerative diseases such as Parkinson's and Alzheimer's disease .
Neuropharmacology
The compound has shown promise in managing symptoms associated with neurodegenerative disorders. Its ability to enhance dopaminergic activity suggests potential applications in treating conditions like Parkinson's disease, where dopamine deficiency is a hallmark. A study demonstrated that this compound significantly improved cognitive function in animal models of Alzheimer's disease by enhancing neurotransmitter levels .
Anticancer Properties
Preliminary studies have indicated that this compound may possess anticancer properties. In vitro studies revealed cytotoxic effects against several human tumor cell lines, suggesting its potential as an anticancer agent . Further research is needed to elucidate these effects and establish effective dosages.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is presented below:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
Methylphenidate Hydrochloride | High | Primarily used for ADHD treatment |
3,4-Dichloromethylphenidate Hydrochloride | Moderate | Contains additional chlorine substituents affecting potency |
Ethylphenidate | Moderate | Similar piperidine structure but different ester group affecting pharmacokinetics |
This table highlights how this compound stands out due to its specific structural configuration and potential applications across various therapeutic areas.
Case Studies and Research Findings
- Neuropharmacological Studies : A study demonstrated that this compound significantly improved cognitive function in animal models of Alzheimer's disease by enhancing neurotransmitter levels .
- Anticancer Activity : In vitro studies revealed that the compound exhibited cytotoxic effects against several human tumor cell lines, suggesting its potential as an anticancer agent .
- Cholinesterase Inhibition : Preliminary findings indicate that derivatives of piperidine compounds may show anticholinesterase activity, which could be beneficial in treating Alzheimer's disease by preventing acetylcholine breakdown .
Safety Profile
While this compound shows promising biological activity, it is essential to consider safety profiles. The compound has been classified under several hazard categories:
- Harmful if swallowed (Acute toxicity)
- Causes skin irritation
- Causes serious eye irritation
These classifications necessitate careful handling and further investigation into the compound's safety for therapeutic use .
Properties
IUPAC Name |
methyl 2-piperidin-2-ylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-11-8(10)6-7-4-2-3-5-9-7/h7,9H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNLRJTRKAHPHEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10410510 | |
Record name | Methyl piperidin-2-ylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10410510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23692-08-2 | |
Record name | Methyl piperidin-2-ylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10410510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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